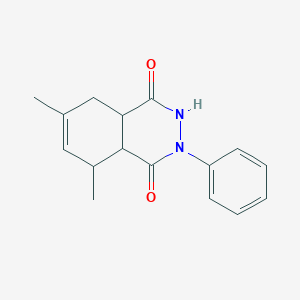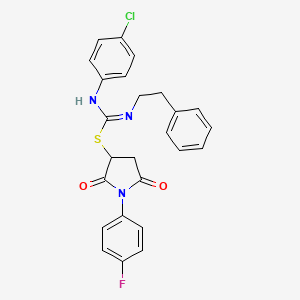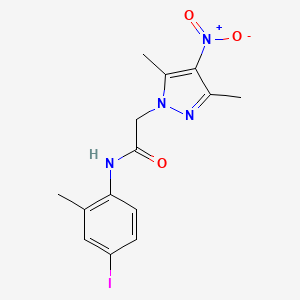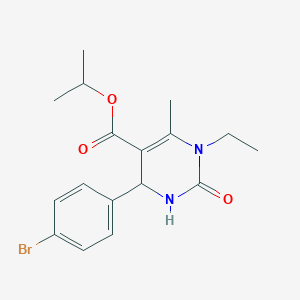
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound, also known as phthalazinone, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has antitumor activity in animal models of cancer. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione in lab experiments is its potential as an antitumor agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Another advantage of using this compound is its potential as a precursor for the synthesis of OLEDs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to certain cell lines, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione. One direction is the further investigation of its potential as an antitumor agent. This compound has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy and safety in human trials. Another direction is the further investigation of its potential as a precursor for the synthesis of OLEDs. This compound has shown potential as a starting material for the synthesis of various other compounds, and further research is needed to explore its potential in this field. Additionally, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its mode of action.
Synthesemethoden
The synthesis of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione has been achieved using different methods. One of the most common methods involves the reaction of 2,3,4,5-tetramethylcyclopentadienone with phenylhydrazine in the presence of an acid catalyst. This reaction leads to the formation of an intermediate, which is then cyclized to form the final product. Another method involves the reaction of 2,3,4,5-tetramethylcyclopentadienone with phenylhydrazine in the presence of a base catalyst. This reaction leads to the formation of an intermediate, which is then oxidized to form the final product.
Wissenschaftliche Forschungsanwendungen
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In the field of material science, this compound has been studied for its potential as a precursor for the synthesis of organic light-emitting diodes (OLEDs). In the field of organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds.
Eigenschaften
IUPAC Name |
5,7-dimethyl-3-phenyl-4a,5,8,8a-tetrahydro-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)14-13(9-10)15(19)17-18(16(14)20)12-6-4-3-5-7-12/h3-8,11,13-14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGOZXQAOCNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(NC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)


![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)
